Cholesteryl palmitoleate

Coronary Artery Disease Biomarker Discovery Clinical Lipidomics

Quantifying CE 16:1 with substitute esters (CE 16:0 or CE 18:1) corrupts ACAT2-CE biomarker ratios and membrane packing data. Cholesteryl palmitoleate (CAS 16711-66-3) is the exact monounsaturated species (16:1, n-7) required for accuracy. • LC-MS/MS standard for ACAT2-CE panel (CE 16:1 + CE 18:1; AUC 0.95 in CAD prediction). • X-ray crystallography reference (unit cell: a=12.917, b=8.910, c=34.04 Å, 123 K). Supplied with CoA; cold-chain global shipping.

Molecular Formula C43H74O2
Molecular Weight 623.0 g/mol
CAS No. 16711-66-3
Cat. No. B102256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl palmitoleate
CAS16711-66-3
Synonymscholesteryl 9-hexadecenoate
cholesteryl 9-palmitelaidate
cholesteryl 9-palmitoleate
cholesteryl cis-9-hexadecenoate
cholesteryl trans-9-hexadecenoate
Molecular FormulaC43H74O2
Molecular Weight623.0 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12-/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1
InChIKeyHODJWNWCVNUPAQ-XDOSKZMUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesteryl Palmitoleate Procurement Overview


Cholesteryl palmitoleate (CE 16:1; CAS 16711-66-3) is a monounsaturated cholesteryl ester formed by the condensation of cholesterol with palmitoleic acid (9Z-hexadecenoic acid) [1]. It is a neutral lipid that constitutes a quantifiable fraction of plasma cholesterol esters and is a component of dehydroepiandrosterone fatty acid esters (DHEA-FA) [2]. Its specific fatty acid chain (16:1, n-7) distinguishes it from the more abundant saturated cholesteryl palmitate (16:0) and monounsaturated cholesteryl oleate (18:1), leading to distinct biophysical and metabolic behaviors that are critical for accurate lipidomic profiling and mechanistic studies.

Targeted lipidomics standard for monounsaturated CE profiling (16:1, n-7)
ACAT2-derived CAD biomarker assay research
Structural lipid studies requiring chain-specific packing behavior

Cholesteryl Palmitoleate Substitution Risks


Substituting cholesteryl palmitoleate with a different cholesteryl ester (e.g., cholesteryl oleate or palmitate) introduces fundamental changes in molecular geometry and biological context that invalidate comparative results. Crystal structure analysis reveals that the cis-double bond in palmitoleate's 16-carbon chain forces a kinked conformation at the fatty acid tail, which is fundamentally different from the straight-chain conformation of saturated esters like cholesteryl palmitate and also distinct from the longer-chain monounsaturated cholesteryl oleate [1]. Biologically, the sum of cholesteryl palmitoleate and cholesteryl oleate constitutes a specific, enzyme-defined biomarker pool (ACAT2-CE) for coronary artery disease prediction, a metric that cannot be derived using other esters [2]. Therefore, any study requiring accurate structural, metabolic, or disease-correlative data mandates the use of the exact molecular species.

Cholesteryl Palmitoleate (CE 16:1)
Common Analogs (CE 18:1, CE 16:0)
Kinked cis-double bond conformation; distinct packing
Linear saturated chain (16:0) or longer chain (18:1); packing may differ significantly
Defines ACAT2-CE biomarker pool with CE 18:1
Other esters may not replicate the ACAT2-specific prediction metric

Cholesteryl Palmitoleate Evidence vs. Key Analogs


Plasma ACAT2-CE CAD Biomarker

In a cohort of 113 patients with suspected acute coronary syndrome, the summed plasma concentration of cholesteryl palmitoleate (CE 16:1) and cholesteryl oleate (CE 18:1)—defined as ACAT2-CE—was identified as a predictive biomarker for the presence of coronary artery disease (CAD) [1]. This metric is specific to these two monounsaturated cholesteryl esters and cannot be replicated with saturated or polyunsaturated analogs.

Plasma ACAT2-CE CAD Biomarker
Head-to-head
ACAT2-CE median: 938 μmol/L +114 μmol/L vs control (p=0.03)
Reported biomarker improvement in predictive model (C-statistic 0.89→0.95)
Clinical cohort; CAD endpoint context
Coronary Artery Disease Biomarker Discovery Clinical Lipidomics ACAT2

Crystal Structure vs. Cholesteryl Oleate

At 123 K, cholesteryl palmitoleate (C43H74O2) crystallizes in a monoclinic space group P2(1) with distinct cell parameters: a = 12.917(7) Å, b = 8.910(5) Å, c = 34.04(1) Å, β = 94.95(7)° [1]. In contrast, crystals of cholesteryl oleate (C45H78O2), which has an 18-carbon monounsaturated chain, exhibit a different unit cell, reflecting the impact of chain length on molecular packing [2].

Crystal Unit Cell vs. CE 18:1
Cross-study comparable
c-axis shift: ~1.23 Å
Chain length directly alters crystal packing parameters
123 K monoclinic P2(1) data
Crystallography Biophysics Lipid Structure Phase Behavior

DHEA-FA Ester Prevalence

Cholesteryl palmitoleate is one of the two most prevalent esters found in dehydroepiandrosterone fatty acid esters (DHEA-FA) [1]. DHEA-FA are formed from DHEA by the enzyme lecithin-cholesterol acyltransferase (LCAT) on high-density lipoprotein (HDL).

DHEA-FA Ester Prevalence
Class-level inference
One of two most prevalent esters in DHEA-FA pool
Supports HDL function and steroid metabolism research
Qualitative prevalence; LCAT/HDL context
Endocrinology Steroid Metabolism Lipoprotein Biology LCAT

Smoke-Induced Plasma Elevation in ApoE-/- Mice

Plasma levels of cholesteryl palmitoleate are significantly increased in apolipoprotein E-deficient (ApoE-/-) mice following exposure to cigarette smoke [1]. This alteration is part of the atherogenic lipidome remodeling induced by smoke.

Smoke Exposure ApoE-/- Model
Supporting evidence
Plasma CE 16:1 increased vs air control
Indicates relevance in atherosclerosis & exposure lipidomics
Murine in vivo model; fold-change reported in study
Atherosclerosis Lipidomics Disease Model Tobacco Exposure

Cholesteryl Palmitoleate Application Scenarios


CAD Risk Stratification Assay Development

Develop and validate quantitative assays (e.g., LC-MS/MS) for the plasma ACAT2-CE biomarker (sum of CE 16:1 and CE 18:1) to predict CAD presence in patients with acute coronary syndrome symptoms. This application is directly supported by clinical cohort data showing improved C-statistics (0.89 to 0.95, p=0.0035) when ACAT2-CE is added to a predictive model [1].

Targeted Lipidomics for Atherosclerosis & Smoke Exposure

Use cholesteryl palmitoleate as a quantitative standard in targeted lipidomic workflows (LC-MS/MS or shotgun lipidomics) to precisely measure changes in plasma CE 16:1 levels in murine models of atherosclerosis (e.g., ApoE-/- mice) following cigarette smoke exposure. This is based on evidence of significant plasma elevation in this specific disease model [2].

Lipid Mesophase Structural Studies

Employ cholesteryl palmitoleate in X-ray crystallography or molecular dynamics simulations to investigate the influence of chain unsaturation and length on lipid packing and phase behavior. The compound's unique unit cell dimensions at 123 K (a=12.917 Å, b=8.910 Å, c=34.04 Å) and its kinked conformation serve as a reference point distinct from both saturated (16:0) and longer-chain monounsaturated (18:1) esters [3].

Application
Selection Property
Validation Focus
CAD biomarker assay development
ACAT2-CE specificity (sum CE 16:1 + CE 18:1)
Predictive model discrimination improvement
Atherosclerosis & smoke exposure lipidomics
In vivo model response consistency
Plasma CE 16:1 elevation in ApoE-/- mice
Lipid mesophase structural studies
Chain unsaturation & packing impact
Crystallographic unit cell parameters

Technical Documentation Hub

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36 linked technical documents
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